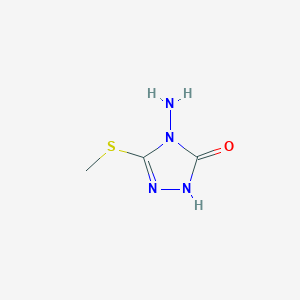
4-amino-3-methylsulfanyl-1H-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-3-methylsulfanyl-1H-1,2,4-triazol-5-one is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and methylthio groups in the triazole ring makes it a versatile molecule for chemical modifications and functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-methylsulfanyl-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with methyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-methylsulfanyl-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amino group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Primary amines
Substitution: Various substituted triazoles
Scientific Research Applications
4-amino-3-methylsulfanyl-1H-1,2,4-triazol-5-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The triazole ring is known for its bioactivity, and modifications can enhance its therapeutic properties.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and coordination complexes, due to its ability to form stable bonds with metals.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 4-amino-3-methylsulfanyl-1H-1,2,4-triazol-5-one depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interacting with cellular receptors. The presence of the triazole ring allows for strong binding interactions with biological targets, leading to the modulation of biochemical pathways. The amino and methylthio groups can further enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-amino-3-methyl-1H-1,2,4-triazol-5(4H)-one: Lacks the methylthio group, which may reduce its versatility in chemical modifications.
4-amino-3-(ethylthio)-1H-1,2,4-triazol-5(4H)-one: Contains an ethylthio group instead of a methylthio group, which can affect its reactivity and biological activity.
4-amino-3-(methylthio)-1H-1,2,4-triazole: Lacks the carbonyl group, which may influence its chemical properties and applications.
Uniqueness
4-amino-3-methylsulfanyl-1H-1,2,4-triazol-5-one is unique due to the presence of both amino and methylthio groups in the triazole ring, providing a balance of reactivity and stability. This makes it a valuable compound for various chemical transformations and applications in different fields.
Properties
CAS No. |
128075-40-1 |
|---|---|
Molecular Formula |
C3H6N4OS |
Molecular Weight |
146.17 g/mol |
IUPAC Name |
4-amino-3-methylsulfanyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C3H6N4OS/c1-9-3-6-5-2(8)7(3)4/h4H2,1H3,(H,5,8) |
InChI Key |
NLZRYYGFPLLKRG-UHFFFAOYSA-N |
SMILES |
CSC1=NNC(=O)N1N |
Canonical SMILES |
CSC1=NNC(=O)N1N |
Synonyms |
3H-1,2,4-Triazol-3-one,4-amino-2,4-dihydro-5-(methylthio)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















